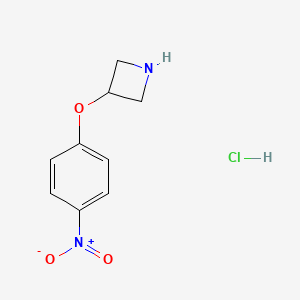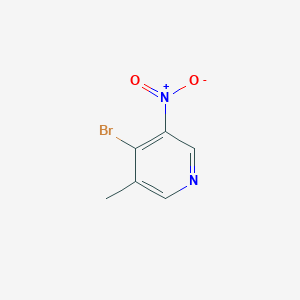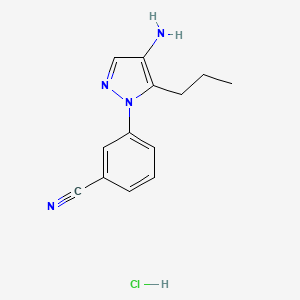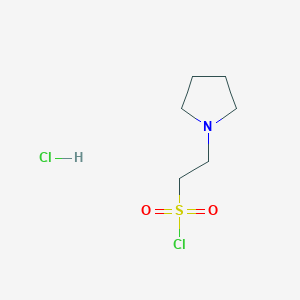
3-(4-Nitrophenoxy)azetidine hydrochloride
Descripción general
Descripción
Synthesis Analysis
Azetidines are synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Recent advances in the synthesis of azetidines include new [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Molecular Structure Analysis
The molecular formula of 3-(4-Nitrophenoxy)azetidine hydrochloride is C9H11ClN2O3.Chemical Reactions Analysis
Azetidines are highly reactive due to their ring strain. They are excellent candidates for ring-opening and expansion reactions . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Aplicaciones Científicas De Investigación
Synthesis and Derivatization for Drug-Like Compounds
Azetidines, including derivatives like 3-(4-Nitrophenoxy)azetidine hydrochloride, are crucial in synthesizing drug-like compounds. A study by Denis et al. (2018) demonstrates the synthesis of 3,3-Diarylazetidines from N-Cbz azetidinols, which are then used to create drug-like compounds through further derivatization (Denis et al., 2018).
Biological Activity in Cancer Treatment
The biological activity of azetidinone derivatives, a category that includes 3-(4-Nitrophenoxy)azetidine hydrochloride, has been explored in cancer treatment. Chimento et al. (2013) found that 3-chloro-azetidin-2-one derivatives exhibit antiproliferative activity on human breast cancer cell lines (Chimento et al., 2013).
Broad Applications in Medicinal Chemistry
The diverse applications of azetidines in medicinal chemistry, including azetidine-2-ones and related compounds, are highlighted in a comprehensive review by Singh et al. (2008). This includes their use as precursors in synthesizing various bioactive compounds (Singh et al., 2008).
Antibacterial and Antifungal Properties
Samadhiya et al. (2013) explored the synthesis of azetidinone derivatives with promising antibacterial and antifungal activities. This indicates potential applications of 3-(4-Nitrophenoxy)azetidine hydrochloride in creating compounds with similar properties (Samadhiya et al., 2013).
Synthesis of Novel Azetidinone Derivatives
Patel and Desai (2004) conducted research on synthesizing novel azetidinone derivatives, which includes compounds related to 3-(4-Nitrophenoxy)azetidine hydrochloride. Their findings contribute to the broad scope of azetidine chemistry (Patel & Desai, 2004).
Safety and Hazards
Azetidine hydrochloride causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Direcciones Futuras
Azetidines have been used in organic synthesis and medicinal chemistry due to their unique reactivity that can be triggered under appropriate reaction conditions . They have been used as motifs in drug discovery, polymerization, and chiral templates . Future research will likely continue to explore the synthesis, reactivity, and application of azetidines .
Mecanismo De Acción
Mode of Action
It is known that azetidines, a class of compounds to which 3-(4-nitrophenoxy)azetidine hydrochloride belongs, exhibit unique reactivity due to the considerable ring strain . This strain can be triggered under appropriate reaction conditions, leading to various interactions with its targets .
Biochemical Pathways
Azetidines are known to be involved in a variety of reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.
Result of Action
Given the unique reactivity of azetidines, it is plausible that this compound could induce significant changes at the molecular and cellular levels .
Propiedades
IUPAC Name |
3-(4-nitrophenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-11(13)7-1-3-8(4-2-7)14-9-5-10-6-9;/h1-4,9-10H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVOMRFYSHTTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803610-95-8 | |
| Record name | Azetidine, 3-(4-nitrophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-nitrophenoxy)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B1379453.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379454.png)
![1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine](/img/structure/B1379455.png)









